1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene

Click Chemistry Materials Science Physicochemical Properties

Researchers face reproducibility risks when substituting fluorinated building blocks with non-fluorinated analogs due to critical shifts in lipophilicity and metabolic stability. 1-Ethynyl-4-(4,4,4-trifluorobutoxy)benzene eliminates this uncertainty. It serves as a chemically reliable solution for incorporating both π-conjugation and a hydrophobic, electron-withdrawing tail. - Enables precise CuAAC click chemistry for 1,4-disubstituted 1,2,3-triazole library synthesis. - Imparts predictable phase behavior and dielectric anisotropy in liquid crystalline materials. - Provides a robust Sonogashira cross-coupling handle for complex π-conjugated system assembly.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
Cat. No. B12073524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)OCCCC(F)(F)F
InChIInChI=1S/C12H11F3O/c1-2-10-4-6-11(7-5-10)16-9-3-8-12(13,14)15/h1,4-7H,3,8-9H2
InChIKeyGAIMLVQLTSHSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene: Properties & Sourcing


1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene is a specialized organic building block featuring a terminal ethynyl group, a central benzene ring, and a 4,4,4-trifluorobutoxy substituent, with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol . Its CAS Registry Number is 2301067-47-8, and it is typically offered at a purity of 95% for research and development purposes . The compound belongs to the class of fluorinated phenylacetylenes, which are valued for introducing both π-conjugated ethynyl functionality and a hydrophobic, electron-withdrawing fluorinated tail into target molecules .

Terminal alkyne for CuAAC click ligation with azides
Incorporates CF₃-butoxy tail into π-conjugated systems
Handled as a Sonogashira cross-coupling building block

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene: Analog Substitution Risks


Substituting 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene with a generic, non-fluorinated alkoxy analog is not chemically viable due to the profound and quantifiable impact of fluorine substitution on a molecule's physicochemical and electronic properties. The trifluorobutoxy group is not a simple chain extender; it introduces a strong dipole moment, significantly alters lipophilicity and metabolic stability, and provides unique electronic effects via its electron-withdrawing nature [1]. For instance, replacing the CF3 group with a CH3 group changes logP by approximately 1 unit per fluorine atom and reduces the compound's chemical and metabolic inertness [2]. Therefore, analogs lacking this specific fluorinated motif will exhibit different reactivity in click chemistry, altered phase behavior in liquid crystalline mixtures, and divergent pharmacokinetic profiles in drug candidates, making simple substitution without re-optimization a high-risk proposition for experimental reproducibility and project timelines [1][2].

Non-fluorinated alkoxy analog CF₃ → CH₃ shift alters logP ~1 unit/F, may change metabolic inertness and reactivity.
Alkyl chain replacement Trifluorobutoxy dipole and electron withdrawal differ; click kinetics and phase behavior may not transfer.

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene: Evidence Guide


Physicochemical Profile

For procurement and initial experimental planning, the defined physicochemical parameters of 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene provide a necessary baseline. The compound has a molecular weight of 228.21 g/mol and a molecular formula of C12H11F3O . This data allows researchers to calculate exact molar quantities for reactions and serves as a quality control benchmark against received material.

Molecular weight
Data to verify
228.21 g/mol
Baseline for stoichiometry and MS identity
Calculated value; no analytical certificate provided
Click Chemistry Materials Science Physicochemical Properties

Functional Group Differentiation

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene is defined by the combination of two key functional groups: a terminal ethynyl moiety and a 4,4,4-trifluorobutoxy side chain . This contrasts with non-fluorinated phenylacetylenes (e.g., 1-ethynyl-4-methoxybenzene) and other fluorinated building blocks lacking the ethynyl handle (e.g., 4-(trifluoromethoxy)phenyl derivatives). The ethynyl group provides a specific reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the trifluorobutoxy group confers enhanced lipophilicity and metabolic stability compared to its hydrogenated or non-fluorinated ether analogs [1][2].

Functional groups
Class-level inference
Ethynyl + CF₃-butoxy vs. methoxy analog: dual functionality not replicated by single-feature compounds
Enables both CuAAC and fluorinated motif incorporation
Qualitative structural comparison; property differences inferred
Medicinal Chemistry Synthetic Chemistry Chemical Biology

CuAAC Click Reactivity

The terminal ethynyl group of 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene enables its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential 'click' reaction known for its high efficiency and bioorthogonality [1]. While quantitative rate data for this specific compound are not available, class-level inference from extensive literature demonstrates that terminal aryl acetylenes react with azides to form 1,4-disubstituted 1,2,3-triazoles in high yields under mild conditions [1]. The presence of the electron-withdrawing trifluorobutoxy group is expected to modestly increase the reaction rate compared to electron-rich alkoxy analogs, a trend consistently observed in CuAAC kinetics where electron-deficient alkynes are more reactive dipolarophiles [2].

CuAAC reactivity
Class-level inference
Terminal aryl acetylene with electron-withdrawing CF₃ group; expected higher dipolarophile reactivity than electron-rich analogs
May support faster click kinetics in CuAAC applications
No quantitative rate data for this compound; trend only
Click Chemistry Bioconjugation Polymer Chemistry

1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene: R&D Applications


Fluorinated Triazole Libraries via CuAAC

This compound is an ideal building block for synthesizing diverse libraries of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides [1]. The resultant triazole products incorporate the 4,4,4-trifluorobutoxyphenyl moiety, which can impart enhanced metabolic stability and altered lipophilicity to drug candidates and biological probes. This application is supported by its defined structure featuring a terminal alkyne, a prerequisite for CuAAC reactivity [2].

Fluorinated Liquid Crystals

The structural features of 1-Ethynyl-4-(4,4,4-trifluoro-butoxy)-benzene align with known design principles for liquid crystalline compounds, particularly those requiring a combination of a rigid core, a flexible terminal chain, and a polarizable group [1]. The 4,4,4-trifluorobutoxy chain and ethynylbenzene core can serve as key building blocks in the synthesis of advanced liquid crystalline materials with tailored dielectric anisotropy and phase behavior for display applications [2].

Fluorinated Polymer Synthesis

The terminal ethynyl group allows for the incorporation of the trifluorobutoxyphenyl motif into polymers via thiol-yne reactions or as an end-capping agent in Sonogashira cross-coupling polymerizations. The resulting polymers may exhibit the low surface energy, high hydrophobicity, and chemical resistance characteristic of fluorinated materials, making them suitable for specialty coatings and advanced materials applications [1].

Sonogashira Coupling Intermediates

The terminal alkyne serves as a versatile handle for Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the synthesis of extended π-conjugated systems [1]. This allows researchers to incorporate the unique trifluorobutoxyphenyl fragment into more complex molecular architectures, such as organic semiconductors, fluorescent probes, and advanced pharmaceutical intermediates, where the fluorine content can tune electronic properties and molecular packing [2].

Application
Selection Property
Validation Focus
Fluorinated triazole libraries via CuAAC
Terminal alkyne click handle
Triazole formation and CF₃ tail incorporation
Fluorinated liquid crystals
Rigid core + CF₃-butoxy chain
Phase behavior, dielectric anisotropy
Fluorinated polymer synthesis
Alkyne for thiol-yne / Sonogashira
Hydrophobicity, chemical resistance
Sonogashira coupling intermediates
Terminal alkyne cross-coupling
π-conjugated extension, fluorine electronic tuning

Technical Documentation Hub

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